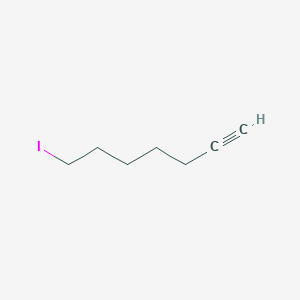

7-Iodohept-1-yne

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-iodohept-1-yne | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11I/c1-2-3-4-5-6-7-8/h1H,3-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKGBKWVJDUMCNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCCCI | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11I | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20534019 | |

| Record name | 7-Iodohept-1-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20534019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87462-66-6 | |

| Record name | 7-Iodohept-1-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20534019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 7-Iodohept-1-yne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental methodologies related to 7-iodohept-1-yne. Due to the limited publicly available experimental data for this specific molecule, this guide synthesizes information from analogous compounds, including its bromo and chloro derivatives, to present a robust predictive profile. All quantitative data is summarized in structured tables for clarity, and detailed experimental protocols are provided.

Chemical Structure and Properties

This compound is a bifunctional organic molecule featuring a terminal alkyne group and a primary alkyl iodide. This structure makes it a versatile building block in organic synthesis, allowing for selective reactions at either the triple bond or the carbon-iodine bond.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Notes and Comparative Data |

| Molecular Formula | C₇H₁₁I | Based on its structure. For comparison, 7-bromohept-1-yne is C₇H₁₁Br.[1] |

| Molecular Weight | 222.07 g/mol | For comparison, the molecular weight of 7-bromohept-1-yne is 175.07 g/mol .[1][2] |

| Physical State | Liquid | Assumed based on the liquid state of 7-bromohept-1-yne.[2] |

| Boiling Point | > 200 °C (estimated) | The boiling point of 1-iodoheptane is 204 °C.[3] |

| Density | ~1.4 g/cm³ (estimated) | The density of 1-iodoheptane is 1.370 g/cm³. |

| Solubility | Soluble in organic solvents (e.g., acetone, chloroform, ether). Insoluble in water. | General solubility for haloalkanes. |

Spectroscopic Profile

The structural characterization of this compound relies on standard spectroscopic techniques. The following tables present the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) data, extrapolated from data for analogous compounds like 7-chlorohept-1-yne and 7-bromohept-1-yne.

Table 2: Predicted ¹H NMR Data for this compound (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.20 | Triplet | 2H | H-7 (-CH₂I) |

| ~2.18 | Triplet of Triplets | 2H | H-3 (-C≡C-CH₂-) |

| ~1.94 | Triplet | 1H | H-1 (≡C-H) |

| ~1.85 | Quintet | 2H | H-6 (-CH₂-CH₂I) |

| ~1.55 | Quintet | 2H | H-4 |

| ~1.40 | Quintet | 2H | H-5 |

Table 3: Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~84 | C-2 (-C ≡C-) |

| ~68 | C-1 (≡C -H) |

| ~33 | C-5 |

| ~30 | C-6 |

| ~28 | C-4 |

| ~18 | C-3 |

| ~7 | C-7 (-CH₂I) |

Table 4: Predicted IR Data for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3300 | ≡C-H stretch (strong, sharp) |

| ~2930, ~2860 | C-H stretch (medium) |

| ~2120 | -C≡C- stretch (weak) |

| ~1460 | -CH₂- bend (medium) |

| ~500-600 | C-I stretch (medium) |

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis and spectroscopic analysis of this compound.

This protocol describes the synthesis of this compound from its bromo analog, 7-bromohept-1-yne, a common and efficient method for preparing alkyl iodides.

Materials:

-

7-Bromohept-1-yne

-

Sodium iodide (NaI), anhydrous

-

Acetone, anhydrous

-

Diethyl ether

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask, dissolve 7-bromohept-1-yne in anhydrous acetone.

-

Add a molar excess (typically 1.5 to 3 equivalents) of anhydrous sodium iodide to the solution.

-

Equip the flask with a reflux condenser and heat the mixture to reflux with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete (typically after several hours), allow the mixture to cool to room temperature.

-

Remove the precipitated sodium bromide by filtration.

-

Evaporate the acetone using a rotary evaporator.

-

Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated aqueous sodium thiosulfate solution (to remove any residual iodine), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield crude this compound.

-

The product can be further purified by vacuum distillation or column chromatography.

The following are generalized protocols for acquiring NMR, IR, and Mass Spectrometry data for this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in about 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: Acquire the proton spectrum on a 300 MHz or higher spectrometer.

-

¹³C NMR Acquisition: Acquire the carbon spectrum on the same instrument.

-

-

Infrared (IR) Spectroscopy:

-

Sample Preparation: As this compound is a liquid, a neat sample can be analyzed by placing a drop of the liquid between two salt plates (NaCl or KBr).

-

Data Acquisition: Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer.

-

-

Mass Spectrometry (MS):

-

Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol) into the mass spectrometer.

-

Ionization: Use a suitable ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

-

Analysis: Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.

-

Logical Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

Caption: A logical workflow for the synthesis and characterization of this compound.

This guide provides a foundational understanding of this compound for its application in research and development. While based on predictive data, the information presented offers a strong starting point for its synthesis and characterization.

References

7-Iodohept-1-yne CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Iodohept-1-yne is a bifunctional organic compound featuring a terminal alkyne and a primary alkyl iodide. This unique structural arrangement makes it a versatile building block in organic synthesis, particularly in the construction of complex molecular architectures. Its utility is pronounced in medicinal chemistry and materials science, where the orthogonal reactivity of the alkyne and iodide moieties can be exploited for sequential chemical modifications. This technical guide provides a comprehensive overview of the key properties, synthesis, and applications of this compound, with a focus on its role as a molecular linker, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).

Core Properties of this compound

This compound is a valuable reagent for introducing a seven-carbon chain with two distinct reactive handles. The physical and chemical properties are summarized below.

| Property | Value |

| CAS Number | 87462-66-6 |

| Molecular Formula | C₇H₁₁I |

| Molecular Weight | 222.07 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | C#CCCCCCCI |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. A common and effective method involves a two-step process starting from a commercially available precursor, such as 6-heptyn-1-ol, or by functional group transformation from a more readily available haloalkane, like 7-bromohept-1-yne, via a Finkelstein reaction.

Experimental Protocol: Synthesis via Finkelstein Reaction

This protocol details the conversion of 7-bromohept-1-yne to this compound. The Finkelstein reaction is an equilibrium process driven to completion by the precipitation of the less soluble sodium bromide in acetone.

Materials:

-

7-Bromohept-1-yne

-

Sodium iodide (NaI)

-

Acetone (anhydrous)

-

Diethyl ether

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 7-bromohept-1-yne (1 equivalent) in anhydrous acetone.

-

Add sodium iodide (1.5 - 2 equivalents) to the solution.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the acetone using a rotary evaporator.

-

Partition the residue between diethyl ether and water.

-

Wash the organic layer with saturated aqueous sodium thiosulfate solution to remove any residual iodine, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by column chromatography on silica gel or by vacuum distillation.

Spectroscopic Characterization

The structural identity and purity of this compound can be confirmed using various spectroscopic techniques. The expected data is presented below, based on the analysis of analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR | ¹³C NMR |

| Proton Assignment | δ (ppm) |

| ≡C-H | ~1.9 - 2.1 (t) |

| -CH₂-C≡ | ~2.1 - 2.3 (td) |

| -CH₂-CH₂-I | ~3.1 - 3.3 (t) |

| Internal -CH₂- | ~1.4 - 1.9 (m) |

Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). Multiplicities are denoted as t (triplet), td (triplet of doublets), and m (multiplet).

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3300 | ≡C-H stretch (terminal alkyne) |

| ~2930, ~2860 | C-H stretch (alkane) |

| ~2120 | C≡C stretch (terminal alkyne) |

| ~1220 | C-I stretch |

Mass Spectrometry (MS)

| m/z | Fragmentation |

| 222 | [M]⁺ (Molecular ion) |

| 95 | [M-I]⁺ |

| 127 | [I]⁺ |

Applications in Drug Discovery and Organic Synthesis

The bifunctional nature of this compound makes it a highly valuable linker molecule in the synthesis of complex organic molecules, particularly in the field of drug discovery.

PROTAC Synthesis

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. This compound can serve as a versatile linker to connect the target protein-binding ligand and the E3 ligase-binding ligand.

The workflow for synthesizing a PROTAC using this compound as a linker typically involves two key steps:

-

Sonogashira Coupling: The terminal alkyne of this compound can be coupled with an aryl or vinyl halide-functionalized E3 ligase ligand using a palladium-copper catalyst system.

-

Nucleophilic Substitution: The primary iodide of the resulting intermediate can then be displaced by a nucleophilic group on the target protein-binding ligand to form the final PROTAC.

Click Chemistry

The terminal alkyne of this compound can readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry." This allows for the efficient and specific formation of a stable triazole linkage with an azide-functionalized molecule.

Synthetic Pathway of this compound

The following diagram illustrates a common synthetic route to this compound from 6-heptyn-1-ol.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It should be used in a well-ventilated fume hood. Alkyl iodides can be lachrymatory and are generally more reactive than their chloro and bromo analogs. Store in a cool, dry, and dark place.

Conclusion

This compound is a versatile and valuable bifunctional building block in organic synthesis. Its orthogonal reactivity allows for the strategic and efficient construction of complex molecules, making it a key tool for researchers in medicinal chemistry, drug discovery, and materials science. The protocols and data presented in this guide provide a foundation for the successful application of this compound in various synthetic endeavors.

Spectroscopic Profile of 7-Iodohept-1-yne: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for 7-iodohept-1-yne. These predictions are derived from the known spectral characteristics of similar iodoalkanes and terminal alkynes, offering a reliable reference for researchers.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.20 | Triplet (t) | 2H | I-CH₂- |

| ~2.20 | Triplet of triplets (tt) | 2H | -CH₂-C≡CH |

| ~1.95 | Quintet (p) | 2H | I-CH₂-CH₂- |

| ~1.55 | Multiplet (m) | 4H | -CH₂-CH₂-CH₂- |

| ~1.98 | Triplet (t) | 1H | ≡C-H |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~84.0 | -C≡CH |

| ~68.5 | -C≡CH |

| ~33.0 | I-CH₂- |

| ~30.0 | I-CH₂-CH₂- |

| ~27.5 | -CH₂-CH₂-C≡ |

| ~18.0 | -CH₂-C≡ |

| ~7.0 | I-CH₂- |

Solvent: CDCl₃

Table 3: Predicted Infrared (IR) Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, Sharp | ≡C-H stretch |

| ~2940, ~2860 | Medium-Strong | C-H (sp³) stretch |

| ~2120 | Weak-Medium | C≡C stretch |

| ~1465 | Medium | -CH₂- bend |

| ~630 | Medium-Strong | C-I stretch |

Table 4: Predicted Mass Spectrometry (MS) Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 222 | Moderate | [M]⁺ (Molecular Ion) |

| 95 | High | [M-I]⁺ |

| 41 | High | [C₃H₅]⁺ |

Experimental Protocols

Accurate spectroscopic characterization relies on standardized experimental procedures. The following are detailed methodologies for obtaining high-quality NMR, IR, and MS data for a compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition:

-

Use a 400 MHz (or higher) NMR spectrometer.

-

Acquire the spectrum with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

Employ a standard pulse sequence with a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Use the same instrument and sample.

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A greater number of scans will be required compared to ¹H NMR to obtain a clear spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid at room temperature, the neat liquid can be analyzed. Place a single drop of the compound between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Data Acquisition:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Record a background spectrum of the clean, empty salt plates.

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

The final spectrum should be background-subtracted.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent such as methanol or acetonitrile.

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule.

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer, either via direct infusion or through a gas chromatograph (GC-MS) for separation from any impurities.

-

Acquire the mass spectrum over a suitable mass-to-charge (m/z) range to observe the molecular ion and key fragments.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an unknown compound, such as this compound.

Caption: Logical workflow for spectroscopic analysis.

An In-depth Technical Guide to the ¹H NMR Chemical Shifts of 7-Iodohept-1-yne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted ¹H Nuclear Magnetic Resonance (NMR) chemical shifts for 7-iodohept-1-yne. Due to the limited availability of direct experimental data for this specific compound, this guide utilizes data from its close structural analog, 7-bromohept-1-yne, and established principles of NMR spectroscopy to predict the chemical shifts. This document is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Predicted ¹H NMR Data of this compound

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule. The presence of the terminal alkyne and the iodine atom at opposite ends of the heptyl chain results in a well-resolved spectrum. The predicted chemical shifts are summarized in Table 1. These predictions are based on the known spectrum of 7-bromohept-1-yne, with adjustments made for the change in the halogen substituent from bromine to iodine. The primary influence of this change is a downfield shift of the protons on the carbon adjacent to the halogen (H-7).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-1 (≡C-H) | ~1.95 | Triplet (t) | ~2.6 |

| H-3 (-CH₂-C≡) | ~2.18 | Triplet of Triplets (tt) | J ≈ 7.0, 2.6 |

| H-7 (-CH₂-I) | ~3.19 | Triplet (t) | ~7.0 |

| H-4, H-5, H-6 (-CH₂-) | ~1.40 - 1.85 | Multiplet (m) | - |

Note: Predicted values are based on data for 7-bromohept-1-yne and known substituent effects. Actual experimental values may vary slightly.

Experimental Protocol for ¹H NMR Spectroscopy

The following is a detailed methodology for acquiring the ¹H NMR spectrum of this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

2. Instrumentation:

-

A standard high-resolution NMR spectrometer (e.g., 300 MHz, 400 MHz, or 500 MHz) equipped with a proton probe.

3. Data Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

-

Spectral Width: Approximately 12-15 ppm, centered around 6 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans to achieve an adequate signal-to-noise ratio.

-

Temperature: 298 K (25 °C).

4. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum to obtain pure absorption lineshapes.

-

Apply a baseline correction to ensure a flat baseline.

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Reference the chemical shift scale to the TMS signal at 0.00 ppm.

-

Analyze the multiplicities and coupling constants of the signals to confirm the proton assignments.

Visualization of Proton Environments and Chemical Shifts

The following diagram illustrates the molecular structure of this compound and the correlation between the different proton environments and their predicted ¹H NMR chemical shift regions.

Caption: Molecular structure of this compound and its predicted ¹H NMR chemical shifts.

Interpreting the Mass Spectrum of 7-Iodohept-1-yne: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the expected mass spectrum of 7-iodohept-1-yne, a molecule of interest in synthetic chemistry and drug development. Understanding its fragmentation pattern is crucial for its identification and characterization in complex mixtures. This document outlines the predicted fragmentation pathways, presents the expected quantitative data in a structured format, and provides a detailed experimental protocol for its analysis via mass spectrometry.

Predicted Mass Spectrum Fragmentation

The mass spectrum of this compound is predicted to be a composite of the characteristic fragmentation patterns of its two key functional groups: a terminal alkyne and a primary iodoalkane. The fragmentation is initiated by the ionization of the molecule in the mass spectrometer, typically through electron impact (EI), which forms a molecular ion (M⁺˙). This high-energy species then undergoes a series of fragmentation reactions to produce smaller, charged fragments that are detected by the instrument.

The primary fragmentation pathways are expected to be:

-

Alpha-cleavage of the alkyne: Terminal alkynes often exhibit cleavage of the bond between the α and β carbons relative to the triple bond, leading to the formation of a resonance-stabilized propargyl cation or its substituted analogues.[1]

-

Loss of the terminal hydrogen: A characteristic fragmentation for terminal alkynes is the loss of the acidic acetylenic hydrogen atom, resulting in a prominent [M-1]⁺ peak.[1][2]

-

Cleavage of the carbon-iodine bond: The C-I bond is relatively weak, making the loss of an iodine radical a highly favorable fragmentation pathway for iodoalkanes.[3] This will result in a significant [M-127]⁺ peak.

Based on these principles, the following table summarizes the expected major fragments, their mass-to-charge ratios (m/z), and the proposed fragmentation mechanism.

| m/z | Proposed Fragment Ion | Proposed Structure | Fragmentation Pathway |

| 222 | [C₇H₁₁I]⁺˙ | [HC≡C(CH₂)₅I]⁺˙ | Molecular Ion (M⁺˙) |

| 221 | [C₇H₁₀I]⁺ | [C≡C(CH₂)₅I]⁺ | Loss of a hydrogen radical from the terminal alkyne (M-1) |

| 95 | [C₇H₁₁]⁺ | [HC≡C(CH₂)₅]⁺ | Loss of an iodine radical |

| 93 | [C₇H₉]⁺ | Loss of HI | |

| 67 | [C₅H₇]⁺ | [HC≡C(CH₂)₂CH₂]⁺ | Cleavage of the C₅-C₆ bond |

| 55 | [C₄H₇]⁺ | [HC≡CCH₂CH₂]⁺ | Cleavage of the C₄-C₅ bond |

| 41 | [C₃H₅]⁺ | [HC≡CCH₂]⁺ | Propargyl cation, from cleavage of the C₃-C₄ bond |

| 39 | [C₃H₃]⁺ | Resonance-stabilized propargyl cation[1] |

Logical Fragmentation Pathway

The following diagram illustrates the logical relationships between the parent molecule and its major fragments.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

This section provides a detailed methodology for acquiring the mass spectrum of this compound.

1. Sample Preparation:

-

Prepare a dilute solution of this compound in a high-purity volatile solvent such as dichloromethane or methanol. A typical concentration is approximately 1 mg/mL.

-

Ensure the sample is fully dissolved and the solution is clear before introduction into the instrument.

2. Instrumentation:

-

A high-resolution mass spectrometer, such as a time-of-flight (TOF) or magnetic sector instrument, is recommended for accurate mass measurements.

-

The instrument should be equipped with an electron ionization (EI) source.

3. Data Acquisition Parameters:

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV (standard for generating reproducible fragmentation patterns)

-

Ion Source Temperature: 200-250 °C (to ensure sample volatilization)

-

Mass Range: Scan from m/z 35 to 250 to ensure detection of all relevant fragments and the molecular ion.

-

Sample Introduction: The sample can be introduced via a gas chromatograph (GC-MS) for separation from impurities or through a direct insertion probe.

4. Data Analysis:

-

The acquired mass spectrum should be analyzed to identify the molecular ion peak and the major fragment peaks.

-

The relative abundances of the peaks should be determined, with the most intense peak (base peak) assigned a relative abundance of 100%.

-

The fragmentation pattern should be compared with the predicted data and known fragmentation rules for alkynes and alkyl halides to confirm the structure of the analyte.

By following this guide, researchers can effectively interpret the mass spectrum of this compound, enabling its unambiguous identification and characterization in various scientific applications.

References

Stability and Storage of Iodoalkynes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Iodoalkynes are valuable synthetic intermediates, prized for their versatility in forming carbon-carbon and carbon-heteroatom bonds. However, the presence of the carbon-iodine bond, while imparting high reactivity, also raises concerns about their stability. This technical guide provides a comprehensive overview of the stability and optimal storage conditions for iodoalkynes, drawing from available literature and established analytical protocols.

General Stability and Recommended Storage

Iodoalkynes are generally considered to be moderately stable compounds. Qualitative observations from various synthetic chemistry reports suggest that many iodoalkynes can be stored for extended periods without significant degradation under appropriate conditions.

Key Storage Recommendations:

-

Temperature: Refrigeration at 4°C is the most commonly cited storage condition for ensuring the long-term stability of iodoalkynes.[1]

-

Light: Protection from light is crucial, as the carbon-iodine bond can be susceptible to photolytic cleavage. Storage in amber vials or in the dark is highly recommended.

-

Atmosphere: While not always explicitly stated, storage under an inert atmosphere (e.g., argon or nitrogen) can help prevent potential oxidative degradation, especially for sensitive substrates.

Thermal Stability

The thermal stability of a compound is a critical parameter, indicating its decomposition temperature. While specific, comprehensive studies on a wide range of iodoalkynes are limited in the public domain, thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the standard methods for determining these properties.

Quantitative Thermal Stability Data

Currently, there is a lack of publicly available, quantitative TGA/DSC data specifically for a broad range of iodoalkynes. However, studies on other hypervalent iodine compounds provide some insight into the thermal behavior of molecules containing iodine bonds. For instance, N-heterocycle-stabilized iodanes exhibit peak decomposition temperatures ranging from 120°C to 270°C. While these are not iodoalkynes, they suggest that the iodine bond's stability can vary significantly based on the molecular structure.

| Compound Class | Thermal Analysis Technique | Key Findings |

| N-heterocycle-stabilized iodanes | TGA/DSC | Peak decomposition temperatures (Tpeak) observed between 120 and 270 °C. |

Further research is required to establish a comprehensive database of thermal decomposition temperatures for various classes of iodoalkynes.

Experimental Protocol: Thermal Stability Analysis (TGA/DSC)

To assess the thermal stability of a novel iodoalkyne, the following experimental protocol using TGA and DSC is recommended.

Objective: To determine the onset of decomposition and thermal behavior of an iodoalkyne.

Instrumentation: A simultaneous thermal analyzer (TGA/DSC) is ideal, as it provides both mass loss and heat flow information from a single sample.

Methodology:

-

Sample Preparation: A small amount of the iodoalkyne sample (typically 2-5 mg) is accurately weighed into an inert pan (e.g., aluminum or ceramic).

-

Instrument Setup:

-

The TGA/DSC instrument is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

A temperature program is set, typically involving a linear ramp from ambient temperature to a final temperature well above the expected decomposition point (e.g., 25°C to 600°C) at a controlled heating rate (e.g., 10°C/min).

-

-

Data Acquisition: The instrument records the sample's weight and the differential heat flow as a function of temperature.

-

Data Analysis:

-

TGA Curve: The resulting TGA curve plots the percentage of initial mass versus temperature. The onset temperature of weight loss is considered the decomposition temperature.

-

DSC Curve: The DSC curve plots the heat flow versus temperature. Endothermic peaks may indicate melting, while exothermic peaks often correspond to decomposition.

-

Workflow for Thermal Stability Analysis:

Photostability

The carbon-iodine bond is known to be susceptible to homolytic cleavage upon exposure to light, particularly UV radiation. This can lead to the formation of radical species and subsequent degradation of the iodoalkyne.

Quantitative Photostability Data

| Parameter | Description | Relevance to Iodoalkynes |

| Photodegradation Quantum Yield (Φ) | Moles of compound degraded per mole of photons absorbed. | A higher Φ indicates greater susceptibility to photodegradation. |

Given the potential for photolytic decomposition, it is crucial to handle and store iodoalkynes with protection from light.

Experimental Protocol: Photostability Testing (ICH Q1B)

For drug development professionals, the International Council for Harmonisation (ICH) guideline Q1B provides a standardized approach for photostability testing. This protocol can be adapted for assessing the photostability of iodoalkynes.

Objective: To evaluate the intrinsic photostability of an iodoalkyne under standardized light conditions.

Instrumentation: A photostability chamber equipped with a light source conforming to ICH Q1B Option I or Option II.

-

Option I: A single light source that provides a spectral distribution similar to the D65/ID65 emission standard (e.g., a xenon or metal halide lamp).

-

Option II: A combination of a cool white fluorescent lamp and a near-UV lamp.

Methodology:

-

Sample Preparation:

-

A sample of the iodoalkyne is placed in a chemically inert, transparent container.

-

A "dark control" sample is prepared by wrapping an identical container in aluminum foil to shield it from light. This control is used to assess thermal degradation in the absence of light.

-

-

Exposure Conditions:

-

The samples (both exposed and dark control) are placed in the photostability chamber.

-

The samples are exposed to a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.

-

-

Sample Analysis:

-

After the exposure period, the exposed and dark control samples are analyzed using a suitable stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

The results are compared to determine the extent of photodegradation. Any new peaks in the chromatogram of the exposed sample represent potential photodegradation products.

-

Logical Flow for ICH Q1B Photostability Testing:

Degradation Pathways and Products

The primary degradation pathway for iodoalkynes is believed to be the cleavage of the C-I bond. This can be initiated by heat or light.

Reductive Dehalogenation

One of the most plausible degradation reactions is reductive dehalogenation, where the iodine atom is replaced by a hydrogen atom, yielding the corresponding terminal alkyne. This process can be facilitated by trace impurities, metals, or radical initiators.

Proposed Reductive Dehalogenation Pathway:

Identification of Degradation Products

Identifying the byproducts of iodoalkyne degradation is crucial for understanding the decomposition mechanism and ensuring the purity of starting materials in a synthesis. A combination of chromatographic and spectroscopic techniques is typically employed for this purpose.

Analytical Workflow for Degradation Product Identification:

-

Stress Testing: Subject the iodoalkyne to forced degradation conditions (e.g., elevated temperature or intense light exposure).

-

Chromatographic Separation: Use a stability-indicating HPLC or GC method to separate the parent iodoalkyne from its degradation products.

-

Spectroscopic Identification:

-

Mass Spectrometry (MS): Couple the chromatograph to a mass spectrometer (LC-MS or GC-MS) to determine the molecular weights of the degradation products.

-

Nuclear Magnetic Resonance (NMR): If a degradation product can be isolated in sufficient quantity, NMR spectroscopy (¹H and ¹³C) can provide detailed structural information.

-

Influence of Substituents on Stability

The stability of the C-I bond in iodoalkynes can be influenced by the electronic and steric nature of the substituent 'R' on the alkyne.

-

Electronic Effects: Electron-withdrawing groups can potentially stabilize the C-I bond by reducing the electron density on the alkyne. Conversely, electron-donating groups might destabilize it.

-

Steric Effects: Bulky substituents near the iodoalkyne moiety may provide steric hindrance, potentially shielding the C-I bond from external reagents or light, which could enhance stability.

A computational study on the reaction of azides with iodoalkynes suggests that electron-withdrawing groups on the iodoalkyne can influence its reactivity, which may also correlate with its stability. However, more experimental data is needed to establish a definitive relationship between substituent effects and the storage stability of iodoalkynes.

Safe Handling and Incompatibilities

Given their potential for decomposition, it is important to handle iodoalkynes with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, lab coat, and gloves, should be worn.

-

Ventilation: Handle iodoalkynes in a well-ventilated fume hood.

-

Incompatibilities: Avoid contact with strong reducing agents, as this could promote rapid dehalogenation. While comprehensive compatibility data is not available, it is prudent to avoid mixing iodoalkynes with highly reactive reagents during storage.

Conclusion

Iodoalkynes are valuable synthetic building blocks that exhibit moderate stability. For optimal shelf-life, they should be stored at refrigerated temperatures (4°C), protected from light, and ideally under an inert atmosphere. The primary degradation pathway is likely cleavage of the carbon-iodine bond, which can be initiated by heat or light. Standard thermal analysis (TGA/DSC) and photostability testing (ICH Q1B) protocols can be employed to quantitatively assess the stability of novel iodoalkynes. Further research is needed to build a comprehensive database of the thermal and photostability of a wide range of iodoalkynes and to fully elucidate their degradation products and pathways. By following the storage and handling recommendations outlined in this guide, researchers can ensure the integrity of their iodoalkyne reagents for successful application in synthesis and drug development.

References

A Technical Guide to the Solubility of 7-Iodohept-1-yne in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 7-Iodohept-1-yne. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on the predicted solubility based on physicochemical principles, qualitative data from analogous compounds, and detailed experimental protocols for determining solubility.

Physicochemical Properties and Predicted Solubility

This compound is a long-chain haloalkyne. Its structure, featuring a seven-carbon chain, a terminal alkyne group, and an iodine atom, dictates its solubility behavior. The long alkyl chain is nonpolar, while the terminal alkyne and the iodo- group introduce some polarity. However, the overall character of the molecule is predominantly nonpolar.

Based on the principle of "like dissolves like," this compound is expected to be readily soluble in a range of nonpolar and moderately polar organic solvents. Its parent compound, hept-1-yne, is known to be soluble in organic solvents but insoluble in water[1]. The addition of an iodine atom increases the molecular weight and polarizability, which may slightly alter its solubility profile, but the general trend of good solubility in organic solvents is expected to hold.

Predicted Solubility Profile:

-

High Solubility: Expected in nonpolar solvents such as hexane, cyclohexane, and toluene, as well as in chlorinated solvents like dichloromethane and chloroform.

-

Good to Moderate Solubility: Expected in moderately polar aprotic solvents like diethyl ether, tetrahydrofuran (THF), and ethyl acetate.

-

Low to Negligible Solubility: Expected in highly polar protic solvents such as water, methanol, and ethanol. The nonpolar carbon chain is the primary contributor to its low aqueous solubility.

Quantitative Solubility Data

Experimental Protocols for Solubility Determination

Several methods can be employed to determine the solubility of a compound like this compound. The choice of method depends on the required accuracy and the amount of substance available.

Qualitative Solubility Assessment

This method provides a quick and simple way to assess solubility in various solvents.

Procedure:

-

Add approximately 25 mg of this compound to a small test tube.

-

Add 0.75 mL of the chosen solvent in small portions, shaking vigorously after each addition.

-

Observe whether the compound dissolves completely.

-

If the compound dissolves, it is considered "soluble." If it does not dissolve, it is "insoluble." If it partially dissolves, it is "sparingly soluble."[2]

Gravimetric Method for Quantitative Solubility Determination

This method provides a quantitative measure of solubility.

Apparatus and Materials:

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Filtration apparatus (e.g., syringe filter with a chemically resistant membrane)

-

Evaporating dish

-

Oven

Procedure:

-

Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent in a sealed container.

-

Agitate the mixture in a thermostatically controlled shaker or water bath at a constant temperature until equilibrium is reached (this can take several hours to days).[3]

-

Carefully withdraw a known volume of the supernatant liquid using a syringe and filter it to remove any undissolved solid.

-

Transfer the clear, saturated solution to a pre-weighed evaporating dish.

-

Evaporate the solvent in an oven at a temperature below the boiling point of this compound until a constant weight of the residue is obtained.[4]

-

The weight of the residue corresponds to the amount of this compound dissolved in the known volume of the solvent.

-

Calculate the solubility in the desired units (e.g., g/100 mL, mol/L).

Visualizing Experimental and Logical Workflows

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for the experimental determination of solubility.

Caption: Workflow for Quantitative Solubility Determination.

The Principle of "Like Dissolves Like"

The solubility of a solute in a solvent is governed by the intermolecular forces between the solute and solvent molecules.

Caption: "Like Dissolves Like" Principle for this compound.

Conclusion

While specific quantitative solubility data for this compound is not widely published, its molecular structure strongly suggests good solubility in nonpolar and moderately polar organic solvents and poor solubility in polar solvents like water. For drug development and research applications requiring precise solubility data, the experimental protocols outlined in this guide provide a robust framework for its determination. The principles and workflows presented herein serve as a valuable resource for scientists and researchers working with this and structurally related compounds.

References

7-Iodohept-1-yne: A Versatile Bifunctional Building Block for Advanced Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

7-Iodohept-1-yne is a highly versatile bifunctional molecule that serves as a valuable building block in modern organic synthesis. Its structure, featuring a terminal alkyne at one end of a seven-carbon chain and a primary iodide at the other, allows for a range of orthogonal chemical transformations. This guide provides a comprehensive overview of the potential applications of this compound, with a focus on its utility in cross-coupling reactions, the synthesis of complex molecular architectures such as Proteolysis Targeting Chimeras (PROTACs), and the construction of heterocyclic systems. Detailed experimental protocols, quantitative data extrapolated from its halo-analogs, and workflow diagrams are presented to facilitate its practical application in research and development.

Introduction

The strategic incorporation of bifunctional building blocks is a cornerstone of efficient and modular organic synthesis. Molecules possessing two distinct reactive sites that can be addressed under different reaction conditions enable convergent synthetic strategies, rapid assembly of complex scaffolds, and the generation of molecular diversity. This compound, with its terminal alkyne and primary alkyl iodide, is an exemplary reagent in this class. The terminal alkyne is a versatile handle for carbon-carbon bond formation through reactions such as the Sonogashira coupling and azide-alkyne cycloadditions ("click chemistry"). Concurrently, the alkyl iodide provides a reactive site for nucleophilic substitution and the formation of organometallic reagents. The carbon-iodine bond is the most reactive among the corresponding halogens, making this compound a highly reactive substrate, often allowing for milder reaction conditions compared to its chloro and bromo analogs.

This technical guide will detail the primary applications of this compound, providing researchers with the necessary information to effectively utilize this reagent in their synthetic endeavors.

Key Applications and Synthetic Methodologies

Sonogashira Coupling Reactions

The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[1] The terminal alkyne of this compound readily participates in this transformation, allowing for the facile introduction of the heptynyl chain onto a wide variety of aromatic and vinylic systems. This reaction is fundamental in the synthesis of pharmaceuticals, natural products, and organic materials.[2]

General Reaction Scheme:

Due to the higher reactivity of the C-I bond, Sonogashira couplings involving this compound can often be performed under milder conditions than those required for 7-bromo or 7-chlorohept-1-yne.

Table 1: Representative Conditions for Sonogashira Coupling of Halohept-1-ynes with Aryl Halides

| Halohept-1-yne | Aryl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 7-Chlorohept-1-yne | Aryl Iodide | Pd(PPh₃)₂Cl₂ / CuI | TEA | THF/DMF | 50-80 | 12-24 | 70-90 |

| 7-Bromohept-1-yne | Aryl Iodide | Pd(PPh₃)₂Cl₂ / CuI | TEA | THF | 40-60 | 4-12 | 85-95 |

| This compound (expected) | Aryl Iodide/Bromide | Pd(PPh₃)₂Cl₂ / CuI | TEA | THF | RT-50 | 2-8 | >90 |

| 7-Chlorohept-1-yne | Aryl Bromide | Pd(OAc)₂ / PPh₃ | Cs₂CO₃ | Toluene | 80-100 | 18-36 | 60-80 |

| 7-Bromohept-1-yne | Aryl Bromide | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | 80-110 | 12-24 | 75-90 |

| This compound (expected) | Aryl Bromide | Pd(OAc)₂ / PPh₃ | K₂CO₃/Cs₂CO₃ | Toluene/DMF | 60-90 | 6-16 | >85 |

Data for chloro and bromo analogs are compiled from representative literature procedures.[2] Yields for this compound are projected based on the increased reactivity of the alkyl iodide.

Experimental Protocol: Sonogashira Coupling of this compound with an Aryl Bromide

Materials:

-

Aryl bromide (1.0 equiv)

-

This compound (1.2 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 equiv)

-

Copper(I) iodide (CuI) (0.04 equiv)

-

Triethylamine (TEA) (3.0 equiv)

-

Anhydrous and degassed tetrahydrofuran (THF)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide, Pd(PPh₃)₂Cl₂, and CuI.

-

Add anhydrous, degassed THF via syringe, followed by triethylamine.

-

Stir the mixture at room temperature for 10 minutes.

-

Add this compound dropwise to the reaction mixture.

-

Stir the reaction at room temperature or heat gently to 40-50 °C, monitoring the progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate.

-

Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

dot

References

Methodological & Application

Application Note and Experimental Protocol for Sonogashira Coupling with 7-Iodohept-1-yne

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the Sonogashira coupling reaction of 7-iodohept-1-yne with an aryl halide. The Sonogashira coupling is a robust and versatile cross-coupling reaction used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2][3] This reaction is widely employed in the synthesis of complex molecules for pharmaceuticals, natural products, and organic materials due to its mild reaction conditions and tolerance of a broad range of functional groups.[1][3]

In this protocol, this compound serves as the terminal alkyne component. The reaction is catalyzed by a palladium(0) complex and co-catalyzed by a copper(I) salt. An amine base is used to deprotonate the terminal alkyne and neutralize the hydrogen halide byproduct formed during the reaction. Given that the reactivity of halides in Sonogashira coupling is highest for iodine, the reaction with this compound is expected to proceed efficiently.

Reaction Principle

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium(0) catalyst undergoes oxidative addition with the aryl halide. Concurrently, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. A transmetalation step between the palladium(II) complex and the copper acetylide, followed by reductive elimination, yields the final coupled product and regenerates the palladium(0) catalyst.

Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira coupling reaction.

Experimental Protocol

This protocol describes a general procedure for the Sonogashira coupling of this compound with an aryl iodide. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Materials:

-

This compound

-

Aryl halide (e.g., 4-iodotoluene, as a representative coupling partner)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA) or Diisopropylamine (DIPA)

-

Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)

-

Anhydrous solvents for workup and purification (e.g., diethyl ether, ethyl acetate, hexanes)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask or Schlenk tube

-

Magnetic stirrer and stir bar

-

Inert gas supply (nitrogen or argon) with manifold

-

Syringes and needles

-

Condenser (if heating is required)

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Glassware for extraction and filtration

-

Flash column chromatography setup

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the aryl halide (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).

-

Solvent and Base Addition: Add anhydrous THF (5 mL) and triethylamine (2.0 mmol, 2.0 equiv). Stir the mixture at room temperature for 10 minutes.

-

Alkyne Addition: Slowly add this compound (1.2 mmol, 1.2 equiv) to the reaction mixture via syringe.

-

Reaction: Stir the reaction at room temperature. The reaction can be gently heated (e.g., to 40-50 °C) if it is sluggish.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting aryl halide is consumed.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with diethyl ether or ethyl acetate.

-

Filter the mixture through a pad of Celite to remove the catalyst residues, washing the pad with additional solvent.

-

Wash the filtrate with a saturated aqueous NH₄Cl solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate), to obtain the pure coupled product.

Caption: A schematic overview of the experimental workflow for the Sonogashira coupling reaction.

Data Presentation

The following table summarizes typical reaction components and conditions for the Sonogashira coupling of this compound. Note that yields are highly dependent on the specific substrates and optimization of reaction conditions.

| Parameter | Condition | Notes |

| Aryl Halide | 1.0 equiv | Aryl iodides are generally more reactive than bromides or chlorides. |

| This compound | 1.2 - 1.5 equiv | A slight excess of the alkyne is typically used. |

| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (1-5 mol%) | Other Pd(0) or Pd(II) sources can also be used. |

| Copper Co-catalyst | CuI (2-10 mol%) | Copper(I) iodide is a common and effective co-catalyst. |

| Base | Triethylamine (TEA) or Diisopropylamine (DIPA) (2-3 equiv) | The base acts as a solvent and neutralizes the HX byproduct. |

| Solvent | THF, DMF, or an amine base | Anhydrous and degassed solvents are recommended. |

| Temperature | Room Temperature to 60 °C | The reaction is often run at room temperature. |

| Reaction Time | 2 - 24 hours | Monitor by TLC for completion. |

| Typical Yield | 70 - 95% | Yields can vary based on the specific substrates and conditions. |

Troubleshooting

-

Low or No Conversion:

-

Ensure all reagents and solvents are anhydrous and the reaction is under an inert atmosphere.

-

The palladium catalyst may be inactive. Use a fresh source of catalyst.

-

Increase the reaction temperature.

-

-

Formation of Homocoupled Alkyne (Glaser Coupling):

-

This is a common side reaction, often promoted by the copper catalyst.

-

Consider using a copper-free Sonogashira protocol if homocoupling is a significant issue.

-

-

Decomposition of Catalyst (Formation of Palladium Black):

-

This can occur at higher temperatures.

-

Ensure a proper ligand-to-metal ratio to stabilize the palladium catalyst.

-

By following this detailed protocol, researchers can effectively perform the Sonogashira coupling of this compound to synthesize a variety of valuable compounds for further research and development.

References

Application Notes and Protocols: The Strategic Use of 7-Iodohept-1-yne in the Synthesis of the Marine Natural Product (-)-Laulimalide

Audience: Researchers, scientists, and drug development professionals.

Introduction:

7-Iodohept-1-yne is a versatile bifunctional building block in organic synthesis, featuring a terminal alkyne for coupling reactions and an alkyl iodide for nucleophilic substitution or further cross-coupling. This unique combination makes it a valuable reagent in the construction of complex molecular architectures, particularly in the total synthesis of natural products. This document provides detailed application notes and protocols for the use of this compound in the synthesis of the C17-C28 fragment of (-)-laulimalide, a potent microtubule-stabilizing agent isolated from marine sponges. The synthesis of this fragment showcases the strategic application of this compound in a key carbon-carbon bond-forming reaction, highlighting its utility for researchers in natural product synthesis and drug discovery.

Core Application: Synthesis of the C17-C28 Fragment of (-)-Laulimalide

The total synthesis of (-)-laulimalide is a significant challenge in organic chemistry, and various strategies have been developed to construct its complex macrocyclic structure. A common approach involves the convergent assembly of smaller, stereochemically-defined fragments. One such key intermediate is the C17-C28 side chain, which is typically attached to the dihydropyran core of the molecule. The synthesis of this side chain often utilizes a seven-carbon building block with a terminal alkyne, for which this compound serves as a direct precursor.

The key transformation involving a derivative of this compound is the nucleophilic addition of a heptynyl anion to an electrophilic partner, such as a Weinreb amide, to form a new carbon-carbon bond and set the stage for subsequent stereoselective transformations.

Experimental Protocols

The following protocols are based on the synthetic route to the C17-C28 fragment of (-)-laulimalide, where a heptynyl group is introduced.

Protocol 1: Generation of the Heptynyl Anion and Coupling with a Weinreb Amide

This protocol describes the generation of a lithium acetylide from a terminal alkyne derived from this compound and its subsequent reaction with a Weinreb amide to form a ynone intermediate. This ynone is a crucial precursor to the C17-C28 fragment of laulimalide.[1]

Materials:

-

Terminal alkyne (e.g., a protected 7-hydroxyhept-1-yne, which can be prepared from this compound)

-

n-Butyllithium (n-BuLi) in hexanes

-

Weinreb amide (e.g., a derivative containing the dihydropyran core of laulimalide)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether (Et₂O)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Standard glassware for anhydrous reactions

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Preparation of the Lithium Acetylide:

-

To a solution of the terminal alkyne (1.0 equivalent) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.1 equivalents) dropwise.

-

Stir the reaction mixture at -78 °C for 30 minutes to ensure complete formation of the lithium acetylide.

-

-

Coupling Reaction:

-

In a separate flask, dissolve the Weinreb amide (1.2 equivalents) in anhydrous THF at -78 °C.

-

Slowly add the pre-formed lithium acetylide solution to the Weinreb amide solution via cannula.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

-

Workup and Purification:

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired ynone.

-

Quantitative Data:

The following table summarizes typical yields for the coupling of a heptynyl lithium species with a Weinreb amide in the synthesis of a laulimalide fragment.

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Heptynyl Derivative | Weinreb Amide | n-BuLi | THF | -78 | 1 | ~85 |

Signaling Pathways and Experimental Workflows

The synthesis of the C17-C28 fragment of (-)-laulimalide involves a logical sequence of reactions designed to build the carbon skeleton and control stereochemistry. The following diagrams illustrate the key strategic bond formation and the overall workflow.

Caption: Key bond formation strategy for the C17-C28 fragment.

Caption: Step-by-step workflow for the synthesis of the ynone intermediate.

This compound is a valuable and strategically important building block in the synthesis of complex natural products. As demonstrated in the synthesis of the C17-C28 fragment of (-)-laulimalide, its ability to serve as a precursor to a nucleophilic seven-carbon chain is crucial for the efficient construction of the molecular framework. The protocols and data presented here provide a practical guide for researchers seeking to employ this compound and related derivatives in their own synthetic endeavors, particularly in the fields of marine natural product synthesis and the development of novel therapeutic agents.

References

Application Notes and Protocols for 7-Iodohept-1-yne in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction to 7-Iodohept-1-yne as a Bioconjugation Linker

This compound is a versatile bifunctional linker molecule designed for applications in bioconjugation and drug development. Its structure features two key reactive moieties: a terminal alkyne and a primary iodo group. This dual functionality allows for a range of orthogonal or sequential conjugation strategies, making it a valuable tool for linking biomolecules such as proteins, peptides, and oligonucleotides to other molecules of interest, including therapeutic agents, imaging probes, or solid supports.

The terminal alkyne group is a key participant in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction is prized for its high efficiency, specificity, and biocompatibility, forming a stable triazole linkage under mild aqueous conditions. The primary iodo group, being the most reactive among its halo-analogs (bromo- and chloro-), serves as an excellent electrophile for nucleophilic substitution reactions or as a coupling partner in palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. The seven-carbon aliphatic chain provides a flexible spacer, which can be crucial for maintaining the biological activity of the conjugated molecules by minimizing steric hindrance.

Core Applications in Bioconjugation

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The terminal alkyne of this compound can be readily coupled with an azide-modified biomolecule or payload to form a stable 1,4-disubstituted 1,2,3-triazole linkage. This is a highly robust and popular method for bioconjugation.

-

Sonogashira Coupling: The terminal alkyne can also undergo a Sonogashira coupling with an aryl or vinyl halide-modified biomolecule. This reaction is catalyzed by palladium and copper(I) and forms a stable carbon-carbon bond.

-

Sequential Conjugation: The differential reactivity of the alkyne and iodo groups allows for a two-step conjugation strategy. For instance, the alkyne can first be reacted via CuAAC, followed by a subsequent reaction involving the iodo group, such as a nucleophilic substitution with a thiol-containing biomolecule.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the key bioconjugation reactions involving aliphatic terminal alkynes like this compound. Note that these values are illustrative and optimal conditions may vary depending on the specific substrates.

Table 1: Typical Reagent Stoichiometry and Catalyst Loading for Sonogashira Coupling

| Reagent/Catalyst | Molar Equivalents / Mol % | Role |

| Aryl Halide (Ar-X, X=I, Br) | 1.0 | Electrophile |

| This compound | 1.1 - 1.5 | Nucleophile (after deprotonation) |

| Palladium Catalyst (e.g., PdCl₂(PPh₃)₂) | 1 - 5 mol % | Catalyst |

| Copper(I) Iodide (CuI) | 1 - 10 mol % | Co-catalyst |

| Amine Base (e.g., Triethylamine) | 2.0 - 3.0 | Base |

Table 2: Typical Reaction Conditions for Sonogashira Coupling

| Parameter | Condition | Notes |

| Solvent | Anhydrous THF or DMF | Solvent should be degassed to prevent oxygen from deactivating the catalyst. |

| Temperature | Room Temperature to 65 °C | The higher reactivity of aryl iodides may allow for lower temperatures. |

| Reaction Time | 4 - 12 hours | Monitor by TLC or LC-MS until consumption of the limiting reagent. |

| Atmosphere | Inert (Nitrogen or Argon) | Essential to prevent catalyst oxidation and alkyne homocoupling. |

| Expected Yield | 70 - 95% | Highly dependent on substrates and optimization of conditions. |

Table 3: Typical Reagent Concentrations for Aqueous CuAAC Bioconjugation

| Reagent | Final Concentration | Role |

| Alkyne-modified Biomolecule | > 50 µM | Substrate 1 |

| Azide-containing Payload | 2-10 fold excess over alkyne | Substrate 2 |

| Copper(II) Sulfate (CuSO₄) | 50 - 250 µM | Catalyst Precursor |

| Sodium Ascorbate | 5-10 times the copper concentration | Reducing Agent |

| Copper-chelating Ligand (e.g., THPTA) | 5 times the copper concentration | Catalyst stabilization and acceleration |

Table 4: Typical Reaction Conditions for Aqueous CuAAC Bioconjugation

| Parameter | Condition | Notes |

| Solvent | Aqueous Buffer (e.g., PBS, pH 7.4) | Biocompatible conditions are a key advantage of this reaction. |

| Temperature | Room Temperature | The reaction is typically fast at ambient temperatures. |

| Reaction Time | 1 - 2 hours | Can be monitored by LC-MS or SDS-PAGE for protein conjugations. |

| Expected Yield | > 90% | Generally high yielding and specific. |

Mandatory Visualization

Caption: Experimental workflow for a Sonogashira coupling reaction.

Caption: Simplified catalytic cycle of the Sonogashira reaction.

Caption: Experimental workflow for a CuAAC bioconjugation reaction.

Experimental Protocols

Protocol 1: Sonogashira Coupling of an Aryl Iodide with this compound

This protocol describes a typical Sonogashira coupling reaction. It is crucial that all glassware is oven- or flame-dried and the reaction is performed under an inert atmosphere.

Materials:

-

Aryl iodide (1.0 equiv)

-

This compound (1.2 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 equiv)

-

Copper(I) iodide (CuI) (0.04 equiv)

-

Anhydrous, degassed solvent (e.g., THF or DMF)

-

Anhydrous triethylamine (TEA) (3.0 equiv)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for anhydrous reactions

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add the aryl iodide, Pd(PPh₃)₂Cl₂, and CuI.

-

Add the anhydrous solvent and triethylamine via syringe.

-

Stir the mixture for 5-10 minutes at room temperature.

-

Add this compound dropwise to the reaction mixture.

-

Heat the reaction to the desired temperature (e.g., 50-65 °C).

-

Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove catalyst residues.

-

Wash the filtrate with a saturated aqueous solution of ammonium chloride, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Conjugation

This protocol provides a general guideline for conjugating a this compound functionalized molecule to an azide-containing protein in an aqueous buffer.

Materials:

-

Alkyne-modified molecule (e.g., a payload functionalized with this compound)

-

Azide-containing protein

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

-

Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in water)

-

Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

Procedure:

-

In a microcentrifuge tube, dissolve the azide-containing protein in the reaction buffer to the desired final concentration (e.g., 1-10 mg/mL).

-

Add the alkyne-modified molecule from a stock solution (e.g., in DMSO) to achieve a final concentration of 2-10 molar equivalents relative to the protein.

-

In a separate tube, premix the CuSO₄ and THPTA solutions. A typical ratio is 1:5 (CuSO₄:THPTA). Let it stand for a few minutes.

-

Add the premixed catalyst solution to the reaction mixture containing the protein and alkyne. The final concentration of copper is typically in the range of 50-250 µM.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the copper concentration.

-

Gently mix the reaction and incubate at room temperature for 1-2 hours. The reaction can be performed on a rotator or with occasional gentle vortexing.

-

Upon completion, the resulting bioconjugate can be purified from excess small-molecule reagents and catalyst using techniques such as size-exclusion chromatography (SEC), dialysis, or tangential flow filtration.

-

The purified conjugate should be characterized by methods such as SDS-PAGE, UV-Vis spectroscopy, and mass spectrometry to confirm conjugation and determine the drug-to-antibody ratio (DAR) if applicable.

Synthesis of 7-Iodohept-1-yne: A Detailed Protocol for Laboratory Applications

For researchers, scientists, and professionals in drug development, this document provides a comprehensive, step-by-step guide for the laboratory synthesis of 7-iodohept-1-yne, a valuable bifunctional building block in organic chemistry. This protocol outlines a reliable two-step process commencing with the commercially available starting material, 6-heptyn-1-ol. The methodology, quantitative data, and characterization are presented to ensure reproducibility and facilitate its application in synthetic chemistry.

Introduction

This compound is a key intermediate in the synthesis of a variety of organic molecules. Its structure incorporates a terminal alkyne and a primary alkyl iodide, offering two distinct points for chemical modification. The terminal alkyne functionality allows for participation in reactions such as copper-catalyzed azide-alkyne cycloadditions ("click chemistry"), Sonogashira couplings, and acetylide additions. The primary iodide is an excellent leaving group for nucleophilic substitution reactions. This dual reactivity makes this compound a versatile tool for the construction of complex molecular architectures, including those relevant to pharmaceutical and materials science.

The synthesis described herein involves a two-step sequence:

-

Tosylation of 6-heptyn-1-ol: The hydroxyl group of 6-heptyn-1-ol is converted to a p-toluenesulfonate (tosylate) ester. This transforms the poorly leaving hydroxyl group into a good leaving group, activating the carbon for subsequent nucleophilic attack.

-

Finkelstein Reaction: The tosylate intermediate is then treated with sodium iodide in acetone. This classic Sₙ2 reaction displaces the tosylate group with an iodide ion, yielding the desired this compound. The reaction is driven to completion by the precipitation of the sodium tosylate byproduct in acetone.

Experimental Protocols

Step 1: Synthesis of Hept-6-yn-1-yl Tosylate

This procedure details the conversion of 6-heptyn-1-ol to its corresponding tosylate.

Materials:

-

6-Heptyn-1-ol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl), 1 M

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve 6-heptyn-1-ol (1.0 eq) in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add pyridine (1.5 eq) to the stirred solution.

-

In a separate container, dissolve p-toluenesulfonyl chloride (1.2 eq) in a minimal amount of anhydrous DCM.

-

Add the p-toluenesulfonyl chloride solution dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to stir at 0 °C for 30 minutes, and then let it warm to room temperature and stir for an additional 4-6 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting alcohol.

-

Quench the reaction by slowly adding 1 M hydrochloric acid.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude hept-6-yn-1-yl tosylate. The product is often used in the next step without further purification.

Step 2: Synthesis of this compound

This protocol describes the conversion of hept-6-yn-1-yl tosylate to this compound via the Finkelstein reaction.

Materials:

-

Hept-6-yn-1-yl tosylate (from Step 1)

-

Sodium iodide (NaI)

-

Acetone

-

Diethyl ether

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve the crude hept-6-yn-1-yl tosylate (1.0 eq) in acetone.

-

Add sodium iodide (3.0 eq) to the solution.

-

Heat the reaction mixture to reflux and maintain for 12-18 hours, or until TLC indicates the completion of the reaction. A white precipitate of sodium tosylate will form as the reaction progresses.

-

Cool the reaction mixture to room temperature and remove the acetone using a rotary evaporator.

-

Partition the residue between diethyl ether and water.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer sequentially with water, saturated aqueous sodium thiosulfate solution (to remove any residual iodine), and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure this compound.

Data Presentation